

2,3-Benzofluorene molecular weight and formula

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Compound of Interest

Compound Name: 2,3-Benzofluorene

Cat. No.: B165485

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An In-Depth Technical Guide to 2,3-Benzofluorene

This technical guide provides a comprehensive overview of the core physicochemical properties, experimental protocols, and biological activities of **2,3-Benzofluorene**, tailored for researchers, scientists, and professionals in drug development.

Core Physicochemical and Toxicological Data

2,3-Benzofluorene is a polycyclic aromatic hydrocarbon (PAH). The following table summarizes its key quantitative data.

Property	Value	Reference
Molecular Formula	C ₁₇ H ₁₂	[1] [2]
Molecular Weight	216.28 g/mol	[2]
CAS Number	243-17-4	[1] [2]
Melting Point	211-213 °C	
Boiling Point	402 °C	[3]
Water Solubility	4 µg/L at 25 °C	[3]
Log K _{ow} (estimated)	5.35	
LD ₅₀ (oral, rat, predicted)	2,250 mg/kg	[1]

Experimental Protocol: In Vivo Biological Potency Assessment

A key application for toxicological assessment and understanding the biological impact of **2,3-Benzofluorene** involves in vivo studies. The following protocol is a summary of a short-term biological potency study conducted by the National Institute of Environmental Health Sciences (NIEHS).[\[1\]](#)[\[2\]](#)

Objective: To assess the biological potency of **2,3-Benzofluorene** in a short-term in vivo transcriptomic study.[\[2\]](#)

Animal Model:

- Species: Sprague Dawley (Hsd:Sprague Dawley® SD®) rats[\[1\]](#)
- Sex: Male and Female[\[1\]](#)

Materials:

- **2,3-Benzofluorene** (CASRN 243-17-4)[\[1\]](#)
- Corn oil (vehicle)[\[1\]](#)

Procedure:

- Formulation: Prepare a suspension of **2,3-Benzofluorene** in corn oil.[\[1\]](#)
- Administration: Administer the formulation once daily for 5 consecutive days via oral gavage.
[\[1\]](#)
- Dosage Groups: A range of 10 doses were administered: 0 (vehicle control), 0.15, 0.5, 1.4, 4, 12, 37, 111, 333, and 1,000 mg/kg body weight.[\[1\]](#)
- Sample Collection:
 - Blood samples were collected from dedicated animals in the 4 and 37 mg/kg dose groups to assess internal dosage.[\[1\]](#)

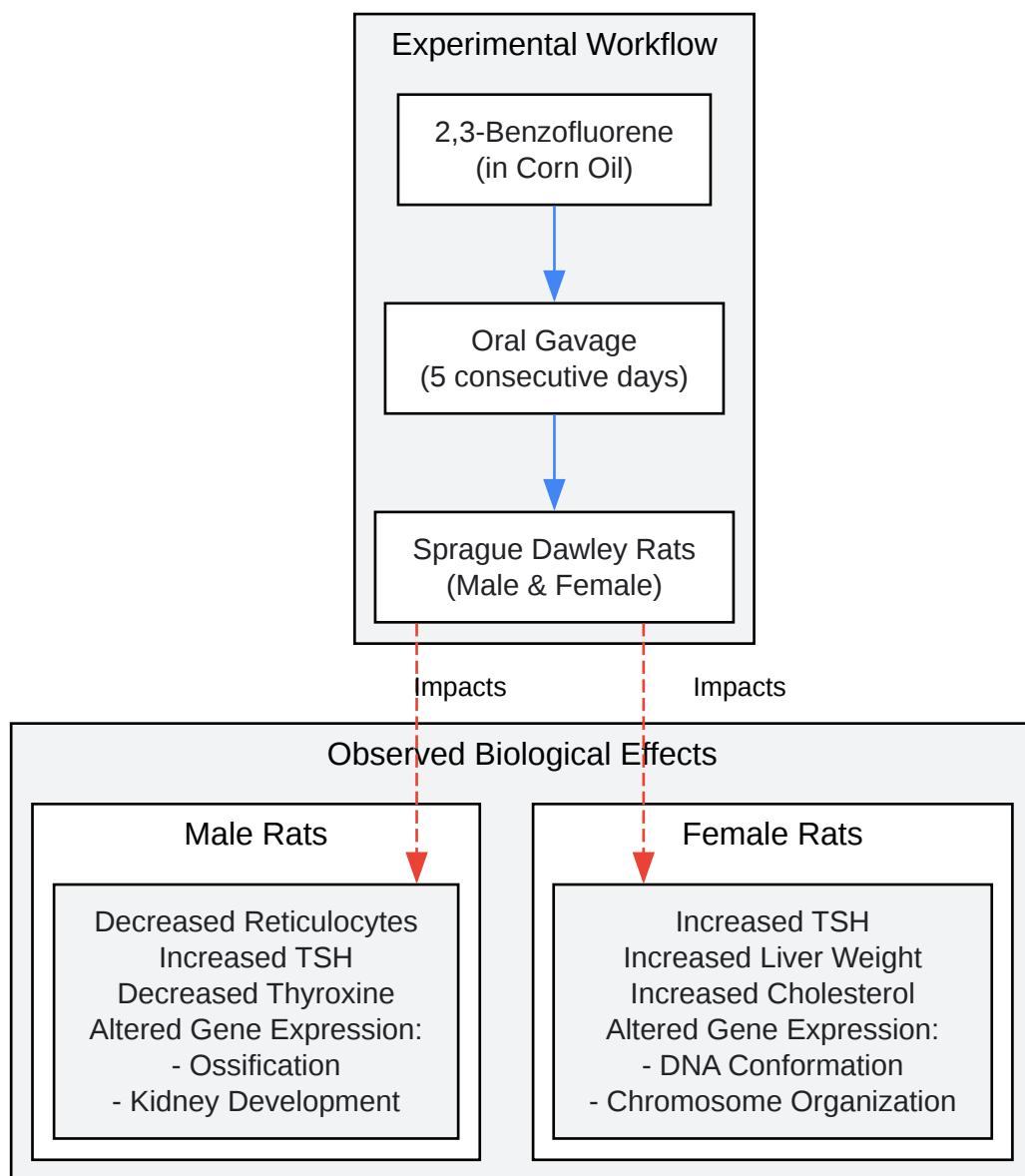
- At the end of the study, liver tissue was collected for transcriptomic analysis.[4]
- Analysis:
 - Standard toxicological endpoints were measured, including changes in body weight, organ weights, and clinical chemistry.[4]
 - Gene expression changes in the liver were analyzed to identify transcriptional changes.[4]

Biological Signaling and Activity

In vivo studies have revealed several biological activities of **2,3-Benzofluorene**. In male rats, exposure led to a significant decrease in reticulocyte count, an increase in thyroid-stimulating hormone, and a decrease in total thyroxine concentration.[2] In female rats, increased thyroid-stimulating hormone, increased absolute liver weight, and increased cholesterol concentration were observed.[2]

Transcriptomic analysis of liver tissue identified changes in gene expression. In male rats, the most sensitive gene sets affected were related to the regulation of ossification and kidney development.[2] In females, the most sensitive gene sets were related to DNA conformation change and chromosome organization.[4] Additionally, **2,3-Benzofluorene** has been shown to inhibit estradiol-dependent reporter activity in yeast.

The following diagram illustrates the experimental workflow and the observed biological consequences of **2,3-Benzofluorene** administration in the described in vivo study.



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Caption: Experimental workflow for in vivo assessment of **2,3-Benzofluorene**.

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